molecular formula C21H28N4O2 B2441866 N-[2-(3,5-Dimethylphenoxy)ethyl]-1-(6-methylpyridazin-3-YL)piperidine-3-carboxamide CAS No. 1421515-91-4

N-[2-(3,5-Dimethylphenoxy)ethyl]-1-(6-methylpyridazin-3-YL)piperidine-3-carboxamide

カタログ番号: B2441866
CAS番号: 1421515-91-4
分子量: 368.481
InChIキー: YXVXMALFMGNMMG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

N-[2-(3,5-Dimethylphenoxy)ethyl]-1-(6-methylpyridazin-3-YL)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C21H28N4O2 and its molecular weight is 368.481. The purity is usually 95%.
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特性

IUPAC Name

N-[2-(3,5-dimethylphenoxy)ethyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c1-15-11-16(2)13-19(12-15)27-10-8-22-21(26)18-5-4-9-25(14-18)20-7-6-17(3)23-24-20/h6-7,11-13,18H,4-5,8-10,14H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVXMALFMGNMMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NCCOC3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-[2-(3,5-Dimethylphenoxy)ethyl]-1-(6-methylpyridazin-3-YL)piperidine-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

N 2 3 5 Dimethylphenoxy ethyl 1 6 methylpyridazin 3 YL piperidine 3 carboxamide\text{N 2 3 5 Dimethylphenoxy ethyl 1 6 methylpyridazin 3 YL piperidine 3 carboxamide}

This structure features a piperidine ring, a pyridazine moiety, and a dimethylphenoxy side chain, which are critical for its biological activity.

Research indicates that compounds similar to N-[2-(3,5-Dimethylphenoxy)ethyl]-1-(6-methylpyridazin-3-YL)piperidine-3-carboxamide exhibit various mechanisms of action:

  • Monoamine Oxidase Inhibition : Compounds in this class have demonstrated inhibitory effects on monoamine oxidase (MAO), particularly MAO-B, which is linked to neuroprotective effects in models of neurodegenerative diseases like Alzheimer's .
  • Antimicrobial Activity : The compound's structural analogs have shown promise as antibacterial agents. For instance, derivatives have been evaluated for their ability to inhibit bacterial growth with varying degrees of efficacy .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound and its analogs:

Activity IC50 Value (µM) Selectivity Reference
MAO-B Inhibition0.013High selectivity for MAO-B
Bacterial Growth Inhibition56.47Moderate
Cytotoxicity (L929 Cells)120.6Low toxicity

Case Studies

  • Neurodegenerative Disease Models : In a study evaluating compounds with similar structures, it was found that selective MAO-B inhibitors could significantly reduce the progression of neurodegenerative symptoms in animal models. The compounds exhibited neuroprotective properties through the modulation of neurotransmitter levels .
  • Antibacterial Efficacy : A recent investigation into the antibacterial properties of pyridazine derivatives revealed that certain modifications could enhance their efficacy against resistant strains of bacteria. The tested compounds showed promising results in inhibiting bacterial growth in vitro .

Q & A

Q. What are the established synthetic routes for N-[2-(3,5-Dimethylphenoxy)ethyl]-1-(6-methylpyridazin-3-YL)piperidine-3-carboxamide?

The synthesis typically involves multi-step protocols, including:

  • Coupling reactions : Formation of the piperidine-carboxamide core via mixed anhydride or carbodiimide-mediated coupling (e.g., EDC/HOBt), as seen in analogous piperidine derivatives .
  • Functionalization : Introduction of the 3,5-dimethylphenoxyethyl group via nucleophilic substitution or Mitsunobu reactions .
  • Purification : Column chromatography or recrystallization to isolate the final product. Evidence from similar compounds suggests yields ranging from 13.3% to 70.8%, depending on reaction optimization .

Q. How is the structural identity of this compound confirmed?

Structural verification employs:

  • Spectroscopy : 1^1H/13^{13}C NMR to confirm proton/carbon environments (e.g., aromatic protons at δ 6.5–7.5 ppm, piperidine methyl groups at δ 1.2–1.8 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+^+ peaks) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and bond connectivity in crystalline derivatives .

Q. What initial pharmacological screening approaches are recommended?

Preliminary bioactivity assessment includes:

  • Receptor binding assays : Radioligand displacement studies to identify affinity for targets like GPCRs or kinases, leveraging structural motifs common to piperidine derivatives .
  • Enzyme inhibition : Testing against enzymes such as acetylcholinesterase or phosphodiesterases, using fluorometric/colorimetric readouts .
  • In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative potential .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

Yield improvement strategies involve:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts to enhance reaction efficiency .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) for coupling steps, or dichloromethane for phase-transfer reactions .
  • Temperature control : Low temperatures (−78°C to 0°C) to minimize side reactions during sensitive steps like anhydride formation .

Q. How to resolve contradictions in reported pharmacological data?

Methodological approaches include:

  • Dose-response studies : Establishing EC50_{50}/IC50_{50} values across multiple concentrations to clarify potency discrepancies .
  • Orthogonal assays : Combining cell-based (e.g., cAMP accumulation) and biophysical (e.g., surface plasmon resonance) assays to validate target engagement .
  • Model standardization : Using isogenic cell lines or genetically modified organisms to control for variability in biological systems .

Q. What strategies are effective for mechanistic studies of its bioactivity?

Advanced techniques include:

  • Molecular docking : Computational modeling (AutoDock, Schrödinger) to predict interactions with targets like serotonin receptors, guided by the compound’s pyridazine and piperidine motifs .
  • CRISPR/Cas9 screens : Gene knockout libraries to identify pathways essential for its activity .
  • Metabolomics : LC-MS profiling to trace metabolic stability and identify active metabolites .

Q. How to design derivatives for improved pharmacokinetics?

Derivative optimization involves:

  • SAR studies : Systematic modification of substituents (e.g., replacing methyl groups with halogens or methoxy) to enhance solubility or reduce CYP450-mediated metabolism .
  • LogP adjustments : Introducing polar groups (e.g., hydroxyl, carboxyl) to lower octanol-water partition coefficients, improving aqueous solubility .
  • Prodrug strategies : Masking carboxamide groups with ester linkages to enhance oral bioavailability .

Data Contradiction Analysis

Q. How to address conflicting thermal stability data in literature?

  • DSC/TGA analysis : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under controlled atmospheres (N2_2 vs. air) to assess decomposition pathways .
  • Reproducibility checks : Replicate studies using identical heating rates (e.g., 10°C/min) and sample masses (5–10 mg) to minimize experimental variability .

Q. Why do bioactivity results vary across cell lines?

  • Cell line profiling : Compare expression levels of putative targets (e.g., receptors, transporters) via qPCR or Western blot .
  • Microenvironment modulation : Test activity under hypoxic vs. normoxic conditions to assess oxygen-dependent effects .

Methodological Resources

  • Synthesis protocols : Refer to and for step-by-step reaction conditions.
  • Analytical workflows : provides PubChem-derived structural data for benchmarking.
  • Biological assays : and outline protocols for receptor/enzyme studies.

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